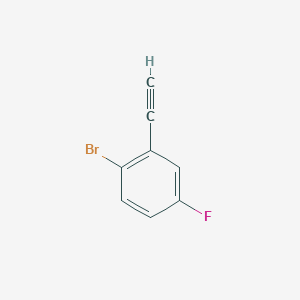

1-Bromo-2-ethynyl-4-fluorobenzene

Description

BenchChem offers high-quality 1-Bromo-2-ethynyl-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-ethynyl-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethynyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYQTHKVWSCVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-2-ethynyl-4-fluorobenzene CAS number 1693887-36-3

An In-depth Technical Guide to 1-Bromo-2-ethynyl-4-fluorobenzene (CAS: 1693887-36-3)

Executive Summary

This guide provides a comprehensive technical overview of 1-Bromo-2-ethynyl-4-fluorobenzene, a trifunctional aromatic building block with significant potential in medicinal chemistry, agrochemicals, and materials science. Possessing an aryl bromide, a terminal alkyne, and a fluorine substituent, this molecule offers three distinct points for chemical modification, enabling the streamlined construction of complex molecular architectures. We will delve into its physicochemical properties, provide a validated protocol for its regioselective synthesis via a Sonogashira coupling, explore its diverse reactivity, and discuss its applications. This document is intended to serve as a practical resource for scientists leveraging this versatile intermediate in their research and development programs.

Introduction: A Trifunctional Linchpin for Chemical Innovation

1-Bromo-2-ethynyl-4-fluorobenzene (CAS: 1693887-36-3) is a highly functionalized benzene derivative. Its utility stems from the orthogonal reactivity of its three key functional groups:

-

Aryl Bromide: A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds.

-

Terminal Alkyne: A high-energy functional group indispensable for reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," further Sonogashira couplings, and Cadiot-Chodkiewicz couplings. Its presence is common in bioactive molecules and conjugated materials.

-

Fluorine Atom: A critical substituent in modern drug design. The incorporation of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, pKa, and binding affinity through specific electronic interactions.

The specific 1,2,4-substitution pattern provides a unique steric and electronic environment that can be exploited for regioselective synthesis, making this compound a valuable intermediate for creating precisely substituted aromatic scaffolds.

Physicochemical and Spectroscopic Profile

The fundamental properties of 1-Bromo-2-ethynyl-4-fluorobenzene are summarized below. Spectroscopic data are predicted based on its structure and serve as a benchmark for characterization.

| Property | Value | Reference(s) |

| CAS Number | 1693887-36-3 | [1][2] |

| Molecular Formula | C₈H₄BrF | [1][2] |

| Molecular Weight | 199.02 g/mol | [2][3] |

| Appearance | Solid, Semi-Solid, or Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Store at 2-8°C under an inert atmosphere | [1][2] |

| InChI Key | AOYQTHKVWSCVIP-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C#CC1=C(C=C(C=C1)F)Br | [2] |

| Predicted ¹H NMR | δ ~7.6-7.8 (m, 1H), ~7.3-7.5 (m, 2H), ~3.4 (s, 1H) | |

| Predicted ¹³C NMR | δ ~162 (d, J≈250 Hz), ~135 (d, J≈9 Hz), ~133, ~118 (d, J≈22 Hz), ~115 (d, J≈25 Hz), ~114, ~83, ~80 | |

| Predicted ¹⁹F NMR | δ ~ -110 to -115 ppm | |

| IR Spectroscopy | ~3300 cm⁻¹ (alkyne C-H), ~2100 cm⁻¹ (C≡C stretch), ~1250 cm⁻¹ (C-F stretch) |

Synthesis and Mechanistic Considerations

The synthesis of 1-Bromo-2-ethynyl-4-fluorobenzene is not widely published, indicative of its status as a specialized building block. A robust and logical approach involves a site-selective Sonogashira cross-coupling reaction.

Retrosynthetic Analysis & Strategy

The most direct precursor is a dihalogenated fluorobenzene. The key challenge is achieving regioselective coupling at the C-2 position while leaving the C-1 bromine intact for subsequent transformations. Based on established principles of palladium-catalyzed cross-coupling reactions, the oxidative addition of palladium(0) is generally faster for aryl iodides than aryl bromides. Furthermore, steric hindrance can influence selectivity. Therefore, starting from 1-bromo-4-fluoro-2-iodobenzene provides a reliable pathway for selective coupling at the C-2 position.

The workflow involves coupling this precursor with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection of the silyl group.

Detailed Experimental Protocol: Site-Selective Sonogashira Coupling

This protocol is based on well-established methods for Sonogashira couplings of aryl bromides and iodides.[4][5][6]

Materials:

-

1-Bromo-4-fluoro-2-iodobenzene (1.0 equiv)

-

Trimethylsilylacetylene (TMSA) (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-bromo-4-fluoro-2-iodobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to establish an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous THF (or dioxane) to dissolve the solids, followed by the base (TEA or DIPEA, 3.0 equiv). Stir the mixture for 5 minutes.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

-

Reaction: Heat the reaction mixture to 50-60 °C and monitor by TLC or GC-MS until the starting aryl iodide is consumed (typically 4-8 hours). The causality for this temperature is to provide sufficient activation energy for the catalytic cycle without promoting side reactions or catalyst degradation. The use of a copper(I) co-catalyst is crucial for facilitating the transmetalation step at these moderate temperatures.[7]

-

Workup (Part 1): Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Deprotection: Redissolve the crude intermediate in a 2:1 mixture of methanol and THF. Add potassium carbonate (2.0 equiv) and stir at room temperature for 1-2 hours until TLC analysis confirms the complete removal of the TMS group.

-

Workup (Part 2): Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield pure 1-bromo-2-ethynyl-4-fluorobenzene.

Mechanistic Insight: The Sonogashira Catalytic Cycle

The success of the synthesis hinges on the palladium- and copper-cocatalyzed Sonogashira reaction. Understanding the mechanism clarifies the role of each component.

Chemical Reactivity and Synthetic Utility

The true power of 1-bromo-2-ethynyl-4-fluorobenzene lies in its capacity for sequential, selective functionalization.

Sources

- 1. 1-Bromo-2-ethynyl-4-fluorobenzene | 1693887-36-3 [sigmaaldrich.cn]

- 2. Page loading... [guidechem.com]

- 3. 4-Bromo-2-ethynyl-1-fluorobenzene | C8H4BrF | CID 53422396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 7. researchgate.net [researchgate.net]

physicochemical properties of 1-Bromo-2-ethynyl-4-fluorobenzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-ethynyl-4-fluorobenzene

Introduction: A Strategic Building Block in Modern Chemistry

1-Bromo-2-ethynyl-4-fluorobenzene is a halogenated aromatic compound that serves as a highly versatile and strategic building block in organic synthesis and medicinal chemistry. Its utility stems from the unique arrangement of three distinct functional groups on the benzene ring: a bromine atom, an ethynyl (alkyne) group, and a fluorine atom. This trifecta of functionalities provides orthogonal chemical handles for sequential, site-selective modifications, such as cross-coupling reactions, click chemistry, and further derivatization.

The presence of fluorine is particularly significant in the context of drug discovery. Fluorine substitution can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3][4] This guide offers a comprehensive overview of the core , provides detailed protocols for its experimental characterization, and discusses its reactivity and applications, grounding all claims in authoritative data.

Molecular Identity and Core Properties

The fundamental identity and key physical constants of 1-Bromo-2-ethynyl-4-fluorobenzene are summarized below. These values are critical for reaction planning, dosage calculations, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1693887-36-3 | [5][6] |

| Molecular Formula | C₈H₄BrF | [5] |

| Molecular Weight | 199.02 g/mol | [5] |

| Canonical SMILES | C#CC1=C(C=C(C=C1)F)Br | N/A |

| InChI Key | AOYQTHKVWSCVIP-UHFFFAOYSA-N | [5] |

| Physical Form | Solid, Semi-Solid, or Liquid | [5] |

| Purity | Typically ≥95% | [5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [5] |

Spectral and Analytical Data

While this guide does not reproduce full spectra, comprehensive analytical data for 1-Bromo-2-ethynyl-4-fluorobenzene, including ¹H NMR, ¹³C NMR, HPLC, and LC-MS, are typically available from commercial suppliers. Researchers can access these documents to verify the structure and purity of the material.[6] The presence of fluorine allows for the use of ¹⁹F NMR, a highly sensitive technique for monitoring reactions and confirming the identity of fluorinated compounds.[7]

Reactivity Profile: A Trifunctional Scaffold

The synthetic versatility of 1-Bromo-2-ethynyl-4-fluorobenzene is rooted in the differential reactivity of its functional groups.

-

Ethynyl Group: The terminal alkyne is a powerful functional group for forming carbon-carbon and carbon-heteroatom bonds. It is a key substrate for Sonogashira cross-coupling reactions, copper-catalyzed azide-alkyne cycloadditions (click chemistry), and various addition reactions.

-

Aryl Bromide: The carbon-bromine bond serves as a classic handle for a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, alkyl, or amino substituents at this position. The reactivity of the aryl bromide is generally lower than that of an equivalent aryl iodide but higher than an aryl chloride.

-

Aryl Fluoride: The carbon-fluorine bond is exceptionally strong and generally unreactive under the conditions used to modify the other two functional groups, providing a stable anchor point. In the context of drug design, the fluorine atom acts as a bioisostere for a hydrogen atom but with significantly different electronic properties. Its high electronegativity can alter the acidity/basicity of nearby groups, influence conformation, and block metabolic oxidation at that position, often enhancing the pharmacokinetic profile of a drug candidate.[1][4]

-

Aromatic Ring: The benzene ring itself is rendered electron-deficient by the two electron-withdrawing halogen substituents (F and Br). This deactivates the ring towards electrophilic aromatic substitution compared to benzene.[8]

This differential reactivity allows for a logical and stepwise synthetic strategy, enabling the construction of complex molecular architectures from a single, versatile starting material.

Protocol for Determining the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity. The shake-flask method is the most direct and widely accepted technique for its determination. [9][10] Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of its concentration in the two phases at equilibrium gives the partition coefficient (P), the logarithm of which is LogP. [9]A positive LogP indicates higher lipophilicity (preference for the organic phase), while a negative value indicates higher hydrophilicity. [9] Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously mix n-octanol and water (or buffer) for several hours to ensure mutual saturation. Allow the phases to separate completely before use. This prevents volume changes during the experiment.

-

Preparation: Prepare a stock solution of 1-Bromo-2-ethynyl-4-fluorobenzene in the pre-saturated n-octanol.

-

Partitioning: In a vial, combine a known volume of the octanol stock solution with a known volume of pre-saturated water (or buffer). The starting concentration should be chosen to be within the analytical detection limits in both phases.

-

Equilibration: Seal the vial and agitate it gently (to avoid emulsion formation) at a constant temperature for several hours until partition equilibrium is achieved.

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the octanol and aqueous layers.

-

Sampling & Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers by a suitable method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = [Concentration in Octanol] / [Concentration in Aqueous]

-

LogP = log₁₀(P)

-

Safety and Handling

1-Bromo-2-ethynyl-4-fluorobenzene requires careful handling in a laboratory setting. The following information is derived from its GHS classification.

-

GHS Pictogram: GHS07 (Exclamation Mark) [5]* Signal Word: Warning [5]* Hazard Statements:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Keep away from heat, sparks, and open flames. [11]* Wash hands thoroughly after handling.

Conclusion

1-Bromo-2-ethynyl-4-fluorobenzene is a compound of significant interest due to its unique combination of synthetically useful functional groups and the presence of a fluorine atom, a key element in modern medicinal chemistry. Its physicochemical properties, particularly its reactivity profile, make it an invaluable scaffold for the synthesis of complex molecules and potential drug candidates. A thorough understanding and experimental validation of its core properties, as outlined in this guide, are essential for its effective application in research and development.

References

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

1-BROMO-4-FLUOROBENZENE. (n.d.). Sdfine. Retrieved from [Link]

-

Wang, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

-

Avdeef, A. (2001). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Retrieved from [Link]

-

Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. (n.d.). ResearchGate. Retrieved from [Link]

-

Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from [Link]

-

Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Filler, R. (2011). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. Retrieved from [Link]

-

Inoue, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5773. Retrieved from [Link]

Sources

- 1. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-Bromo-2-ethynyl-4-fluorobenzene | 1693887-36-3 [sigmaaldrich.com]

- 6. 1693887-36-3|1-Bromo-2-ethynyl-4-fluorobenzene|BLD Pharm [bldpharm.com]

- 7. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2-ethynyl-4-fluorobenzene

Foreword: The Strategic Importance of 1-Bromo-2-ethynyl-4-fluorobenzene

1-Bromo-2-ethynyl-4-fluorobenzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom, a fluorine atom, and an ethynyl group on a benzene ring—offers three distinct points for further chemical modification. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the bromine and ethynyl moieties are versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Analysis of the Synthetic Pathway

The synthesis of 1-Bromo-2-ethynyl-4-fluorobenzene is most effectively approached through a three-step sequence starting from the commercially available 1-bromo-4-fluorobenzene. This strategy is predicated on the selective introduction of the ethynyl group at the C-2 position. A direct ethynylation of 1-bromo-4-fluorobenzene is challenging due to the similar reactivity of the C-H bonds. Therefore, a more controlled approach involving the introduction of a more reactive handle, an iodine atom, is employed.

The chosen synthetic strategy can be summarized as follows:

-

Ortho-Directed Iodination: The first step involves the selective introduction of an iodine atom at the position ortho to the bromine atom of 1-bromo-4-fluorobenzene. This is achieved through a directed ortho-metalation (DoM) reaction, followed by quenching with an iodine source. This step yields the key intermediate, 1-bromo-4-fluoro-2-iodobenzene.

-

Selective Sonogashira Coupling: With two different halogens on the aromatic ring, a selective cross-coupling reaction can be performed. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions like the Sonogashira coupling.[1] This allows for the selective coupling of the C-2 position with a protected alkyne, trimethylsilylacetylene (TMSA), to form ((2-bromo-5-fluorophenyl)ethynyl)trimethylsilane.

-

Deprotection of the Ethynyl Group: The final step is the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne. This is typically achieved under mild basic conditions, yielding the desired 1-bromo-2-ethynyl-4-fluorobenzene.

This strategic sequence is visualized in the workflow diagram below.

Caption: Overall synthetic workflow.

Core Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-fluoro-2-iodobenzene via Ortho-Directed Iodination

The introduction of an iodine atom at the C-2 position is achieved through a directed ortho-metalation (DoM) strategy. The bromine atom on the starting material, 1-bromo-4-fluorobenzene, directs the deprotonation to the adjacent ortho position by a strong lithium amide base like lithium diisopropylamide (LDA). The resulting aryllithium species is then quenched with molecular iodine to afford the desired product.

Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.2 equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Formation of LDA: n-Butyllithium (1.1 equivalents, typically a 2.5 M solution in hexanes) is added dropwise to the stirred solution of diisopropylamine at -78 °C. The mixture is stirred for 30 minutes at this temperature to ensure the complete formation of LDA.

-

Ortho-Litiation: A solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise to the LDA solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature.

-

Iodination: A solution of iodine (1.2 equivalents) in anhydrous THF (30 mL) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (50 mL) to reduce excess iodine. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-4-fluoro-2-iodobenzene as a solid.

Characterization of 1-Bromo-4-fluoro-2-iodobenzene:

-

Appearance: Off-white to pale yellow solid.

-

Molecular Weight: 300.89 g/mol .[2]

-

Purity: >97% (as determined by GC).

Step 2: Selective Sonogashira Coupling of 1-Bromo-4-fluoro-2-iodobenzene with Trimethylsilylacetylene

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3] In this step, the greater reactivity of the C-I bond over the C-Br bond allows for the selective coupling at the C-2 position.

Caption: Simplified catalytic cycle of the Sonogashira reaction.

Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask are added 1-bromo-4-fluoro-2-iodobenzene (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents), and copper(I) iodide (CuI, 0.06 equivalents). The flask is evacuated and backfilled with nitrogen three times.

-

Addition of Reagents: Anhydrous triethylamine (Et₃N, 20 mL) and anhydrous tetrahydrofuran (THF, 20 mL) are added via syringe. The mixture is stirred to dissolve the solids. Trimethylsilylacetylene (1.2 equivalents) is then added dropwise via syringe.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (50 mL) and washed with a saturated aqueous solution of ammonium chloride (2 x 30 mL) and brine (30 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product, ((2-bromo-5-fluorophenyl)ethynyl)trimethylsilane, is purified by column chromatography on silica gel (eluting with hexanes).

Step 3: Deprotection of ((2-Bromo-5-fluorophenyl)ethynyl)trimethylsilane

The final step is the removal of the TMS protecting group to yield the terminal alkyne. This is readily accomplished using a mild base such as potassium carbonate in methanol.[4]

Protocol:

-

Reaction Setup: The TMS-protected alkyne (1.0 equivalent) is dissolved in methanol (50 mL) in a round-bottom flask.

-

Deprotection: Anhydrous potassium carbonate (K₂CO₃, 0.2 equivalents) is added to the solution. The mixture is stirred at room temperature for 2-4 hours.[4] The reaction is monitored by TLC until the starting material is fully consumed.

-

Work-up: The methanol is removed under reduced pressure. The residue is diluted with diethyl ether (50 mL) and washed with water (2 x 30 mL) and brine (30 mL).[4]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford 1-bromo-2-ethynyl-4-fluorobenzene.[4]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 1-Bromo-4-fluorobenzene | LDA, I₂ | 1-Bromo-4-fluoro-2-iodobenzene | 70-85% |

| 2 | 1-Bromo-4-fluoro-2-iodobenzene | TMSA, Pd(PPh₃)₂Cl₂, CuI, Et₃N | ((2-Bromo-5-fluorophenyl)ethynyl)trimethylsilane | 80-95% |

| 3 | ((2-Bromo-5-fluorophenyl)ethynyl)trimethylsilane | K₂CO₃, Methanol | 1-Bromo-2-ethynyl-4-fluorobenzene | >90% |

Characterization of 1-Bromo-2-ethynyl-4-fluorobenzene

-

Appearance: Solid, semi-solid, or liquid.[5]

-

Molecular Formula: C₈H₄BrF

-

Molecular Weight: 199.02 g/mol [6]

-

Purity: >95%[5]

-

Storage: Store under an inert atmosphere at 2-8 °C.[5]

-

Spectroscopic Data (Expected):

-

¹H NMR (CDCl₃): Signals corresponding to the aromatic protons and a characteristic singlet for the acetylenic proton (around δ 3.0-3.5 ppm).

-

¹³C NMR (CDCl₃): Signals for the aromatic carbons, with characteristic shifts for the carbons of the ethynyl group (around δ 80-90 ppm). The carbon-fluorine couplings would also be observable.

-

¹⁹F NMR (CDCl₃): A singlet or multiplet corresponding to the fluorine atom on the aromatic ring.

-

Safety and Handling Considerations

-

Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.

-

Halogenated Compounds: The starting materials, intermediates, and final product are halogenated organic compounds and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Solvents: THF and diethyl ether are flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

The three-step synthesis outlined in this guide provides a robust and efficient pathway to 1-bromo-2-ethynyl-4-fluorobenzene. The strategic use of directed ortho-metalation followed by a selective Sonogashira coupling and a mild deprotection protocol ensures high yields and purity of the final product. This technical guide serves as a valuable resource for researchers and scientists in drug development and materials science, enabling the synthesis of this key building block for the creation of novel and complex molecules.

References

-

Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider SyntheticPages, SyntheticPage 100. [Link]

- Supporting Information for an article. The Royal Society of Chemistry.

- SpectraBase. (n.d.). 1-bromo-4-[2-(4-fluorophenyl)ethynyl]benzene.

- Vedantu. (n.d.).

- PubChem. (n.d.). 1-Ethynyl-4-fluorobenzene.

- Benchchem. (n.d.). Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes.

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Sigma-Aldrich. (n.d.). 1-Bromo-2-ethynyl-4-fluorobenzene | 1693887-36-3.

- SpectraBase. (n.d.). 1-BROMO-2-FLUORO-(E)-NON-2-ENE - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 1-Bromo-4-fluoro-2-iodobenzene.

- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.

- Snieckus, V. (n.d.). Directed (ortho)

- Reddit. (2023, November 19). Deprotection mechanism. r/chemistry.

- MDPI. (n.d.). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans.

- BLD Pharm. (n.d.). 1693887-36-3|1-Bromo-2-ethynyl-4-fluorobenzene.

- Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-Bromo-2-fluoro-4-iodobenzene | 136434-77-0.

- BLD Pharm. (n.d.). 1191063-07-6|1-Bromo-4-ethynyl-2-fluorobenzene.

- Reddit. (2022, August 8). Protiodesilylation of terminal alkynes method? r/chemistry.

- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 1-Bromo-4-iodobenzene.

- PubChem. (n.d.). 1-Bromo-4-iodobenzene.

- ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.

- Google Patents. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- ORBi. (n.d.). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis.

- PubChem. (n.d.). 1-Bromo-4-fluorobenzene.

- Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%.

- Yogi Enterprise. (n.d.). 1-Bromo-4-Fluorobenzene Manufacturer / Supplier in India.

- Sigma-Aldrich. (n.d.). 1-Bromo-2-ethynyl-4-fluorobenzene | 1693887-36-3.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. 1-Bromo-2-ethynyl-4-fluorobenzene | 1693887-36-3 [sigmaaldrich.cn]

- 6. 1-Bromo-2-ethynyl-4-fluorobenzene | 1693887-36-3 [sigmaaldrich.com]

A Guide to the Predicted Spectral Characteristics of 1-Bromo-2-ethynyl-4-fluorobenzene

Abstract

This technical guide provides a detailed predictive analysis of the spectral characteristics of 1-Bromo-2-ethynyl-4-fluorobenzene (CAS No. 1693887-36-3), a halogenated arylacetylene of interest in organic synthesis and materials science. Due to a lack of publicly available experimental data, this document leverages fundamental principles of spectroscopy and comparative data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable reference for researchers in the identification and characterization of this molecule, providing a robust framework for spectral interpretation.

Introduction and Molecular Structure

1-Bromo-2-ethynyl-4-fluorobenzene is a disubstituted phenylacetylene featuring a bromine atom ortho to the ethynyl group and a fluorine atom in the para position. This specific substitution pattern governs the electronic and steric environment of the molecule, which in turn dictates its unique spectral fingerprint. Understanding these spectral properties is paramount for confirming its identity, assessing purity, and elucidating its role in chemical transformations.

The precise arrangement of substituents is critical, as isomers such as 4-bromo-2-ethynyl-1-fluorobenzene will exhibit distinct spectral features. This guide focuses exclusively on the 1-bromo-2-ethynyl-4-fluoro isomer.

Molecular Structure and Numbering

Caption: Predicted major fragmentation pathways for 1-Bromo-2-ethynyl-4-fluorobenzene in EI-MS.

Predicted MS Data Summary

| m/z (for ⁷⁹Br/⁸¹Br) | Predicted Identity | Relative Intensity |

| 198 / 200 | [M]⁺˙ (Molecular Ion) | High |

| 172 / 174 | [M - C₂H₂]⁺˙ | Medium |

| 119 | [M - Br]⁺ | High |

| 99 | [C₈H₃]⁺ (from [M-Br-HF]⁺) | Medium |

Standard Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or GC-MS (if sufficiently volatile and thermally stable).

-

Instrumentation: Utilize a mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 200-250 °C.

-

-

Analysis: Analyze the mass-to-charge ratios of the resulting ions and their relative abundances. Pay close attention to isotopic patterns.

Conclusion

This guide presents a comprehensive, albeit predictive, spectral analysis of 1-Bromo-2-ethynyl-4-fluorobenzene. The outlined ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles of chemical spectroscopy and provide a solid foundation for any researcher working with this compound. The provided methodologies represent standard, validated approaches for acquiring high-quality spectral data. As experimental data becomes publicly available, this guide can serve as a benchmark for comparison and validation.

References

-

**[1] PubChem. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

**[2] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

**[3] Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer.

-

**[4] Field, L. D., Li, H. L., & Magill, A. M. (2007). Organic Structures from Spectra. John Wiley & Sons.

Sources

The Solubility Profile of 1-Bromo-2-ethynyl-4-fluorobenzene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-ethynyl-4-fluorobenzene in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides a detailed experimental protocol for its determination, and offers insights based on the analysis of its structural analogues.

Introduction: Understanding the Molecule

1-Bromo-2-ethynyl-4-fluorobenzene is a halogenated aromatic compound with the chemical formula C₈H₄BrF and a molecular weight of approximately 199.02 g/mol [1]. Its structure, featuring a benzene ring substituted with a bromine atom, an ethynyl group, and a fluorine atom, dictates its physicochemical properties and, consequently, its solubility. The presence of the polarizable bromine and electronegative fluorine atoms, combined with the nonpolar ethynyl and phenyl groups, results in a molecule with moderate polarity. This structural composition is central to predicting its behavior in various organic solvents.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another[2][3]. For 1-Bromo-2-ethynyl-4-fluorobenzene, the primary intermolecular forces at play are van der Waals forces (specifically London dispersion forces and dipole-dipole interactions).

The energy required to overcome the intermolecular forces within the crystalline lattice of 1-Bromo-2-ethynyl-4-fluorobenzene and the forces between solvent molecules must be compensated by the energy released upon the formation of new solute-solvent interactions. Given its structure, it is anticipated to be sparingly soluble in water due to its inability to form strong hydrogen bonds[4][5][6][7]. Conversely, it is expected to exhibit good solubility in a range of organic solvents.

The following diagram illustrates the key factors influencing the dissolution process:

Caption: Thermodynamic cycle of the dissolution process.

Predicted Solubility Profile

| Analogue Compound | Relevant Properties | Predicted Influence on Solubility |

| 1-Bromo-4-fluorobenzene | Insoluble in water[8][9]. | The shared bromofluorophenyl core suggests poor aqueous solubility. |

| 1-Ethynyl-4-fluorobenzene | A solid with a low melting point (26-27 °C), soluble in organic solvents[10]. | The ethynyl group contributes to solubility in non-polar to moderately polar organic solvents. |

| 4-Bromophenylacetylene | Soluble in chloroform, diethyl ether, and ethanol[11]. | The bromo- and ethynyl- substitutions suggest solubility in a range of common organic solvents. |

| Haloalkanes/Haloarenes (General) | Generally soluble in organic solvents like ethers and benzene[4][5][12]. | Reinforces the expectation of good solubility in common organic laboratory solvents. |

Based on this analysis, 1-Bromo-2-ethynyl-4-fluorobenzene is expected to be soluble in a variety of organic solvents, including but not limited to:

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl acetate

-

Alcohols: Ethanol, Methanol (though potentially to a lesser extent due to the increasing polarity of the solvent)

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of 1-Bromo-2-ethynyl-4-fluorobenzene in various organic solvents. This method is designed to be self-validating by ensuring the measurement of a saturated solution at equilibrium.

Materials and Equipment

-

1-Bromo-2-ethynyl-4-fluorobenzene (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the step-by-step process for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a stock solution of 1-Bromo-2-ethynyl-4-fluorobenzene in a highly soluble solvent (e.g., acetonitrile). From this stock, create a series of standard solutions of known concentrations to generate a calibration curve.

-

Sample Preparation: To a series of vials, add a known volume (e.g., 2 mL) of each organic solvent to be tested.

-

Addition of Excess Solute: Add an excess amount of 1-Bromo-2-ethynyl-4-fluorobenzene to each vial to ensure that a saturated solution is formed. The solid should be visibly present at the bottom of the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe, ensuring not to disturb the solid pellet.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (the mobile phase of the HPLC is often a good choice) to bring the concentration within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted samples and the standard solutions into the HPLC system.

-

Quantification: Determine the concentration of 1-Bromo-2-ethynyl-4-fluorobenzene in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculation of Solubility: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Safety and Handling

1-Bromo-2-ethynyl-4-fluorobenzene is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. The related compound, 1-bromo-4-fluorobenzene, is a flammable liquid[9][13][14]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS)[13][14][15][16].

Conclusion

While quantitative solubility data for 1-Bromo-2-ethynyl-4-fluorobenzene is not yet established in the public domain, a strong theoretical and comparative analysis suggests good solubility in a range of common organic solvents. This technical guide provides researchers with the foundational knowledge and a detailed, robust experimental protocol to accurately determine the solubility of this compound. The provided methodology ensures scientific integrity through a self-validating process, empowering researchers to generate reliable data for applications in drug discovery, organic synthesis, and materials science.

References

- Unknown author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown author. (n.e.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Unknown author. (2023, August 31). Solubility of Organic Compounds.

- Unknown author. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts.

- NOAA. (n.d.). 1-BROMO-4-FLUOROBENZENE. CAMEO Chemicals.

- LookChem. (n.d.). 1-BROMO-3-ETHYNYL-4-FLUORO-BENZENE Safety Data Sheets(SDS).

- CDH Fine Chemical. (n.d.). 1-Bromo-4-Fluorobenzene CAS No 460-00-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- PubChem. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene.

- Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene.

- Thermo Fisher Scientific. (2013, October 17). SAFETY DATA SHEET: 1-Bromo-4-fluorobenzene.

- Thermo Fisher Scientific. (2013, October 17). SAFETY DATA SHEET: 1-Bromo-4-fluorobenzene.

- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET: 1-Bromo-4-fluorobutane.

- CK-12 Foundation. (n.d.). Physical Properties of Haloalkanes and Haloarenes.

- Various authors. (2017, January 28). Why do haloalkanes dissolve in organic solvents?. Quora.

- Khan Academy. (n.d.). Physical properties of haloalkanes (video).

- Sigma-Aldrich. (n.d.). 1-Ethynyl-4-fluorobenzene 99%.

- Science by iPrep. (2024, August 7). Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th | iPrep. YouTube.

- ChemicalBook. (2025, July 14). 4-Bromophenylacetylene.

- Doubtnut. (2023, July 24). Haloalkanes dissolve easily in organic solvents, why? | CLASS 12. YouTube.

Sources

- 1. 4-Bromo-2-ethynyl-1-fluorobenzene | C8H4BrF | CID 53422396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. quora.com [quora.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 10. 1-エチニル-4-フルオロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4-Bromophenylacetylene | 766-96-1 [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. lookchem.com [lookchem.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Reactivity of the Ethynyl Group in 1-Bromo-2-ethynyl-4-fluorobenzene

Abstract

This technical guide provides an in-depth exploration of the reactivity of the ethynyl group in 1-Bromo-2-ethynyl-4-fluorobenzene, a versatile building block in modern organic synthesis. The strategic positioning of the bromo, ethynyl, and fluoro substituents on the benzene ring imparts a unique electronic and steric profile, enabling a diverse range of chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the key reactions involving this substrate, including Sonogashira coupling, Suzuki-Miyaura coupling, and copper-catalyzed azide-alkyne cycloaddition (CuAAC). The guide delves into the mechanistic underpinnings of these reactions, provides field-proven insights into experimental design, and offers detailed, actionable protocols.

Introduction: Structural Features and Electronic Profile

1-Bromo-2-ethynyl-4-fluorobenzene (also known as 5-Bromo-2-fluorophenylacetylene) is a polyfunctionalized aromatic compound with the CAS number 657427-46-8. Its synthetic utility stems from the orthogonal reactivity of its functional groups: the aryl bromide, the terminal alkyne, and the fluorine substituent.

-

Aryl Bromide: The carbon-bromine bond is a primary site for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent ethynyl group and the fluorine atom influences the reactivity of this bond.

-

Ethynyl Group: The terminal alkyne is a versatile functional handle for a variety of transformations, including carbon-carbon bond formation and cycloaddition reactions. Its acidity and nucleophilicity are modulated by the electronic effects of the aryl ring.

-

Fluorine Substituent: The fluorine atom, positioned ortho to the ethynyl group, exerts a strong inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M). This influences the reactivity of both the aryl bromide and the ethynyl group, and can impart desirable pharmacokinetic properties in medicinal chemistry applications[1].

The interplay of these electronic effects makes 1-Bromo-2-ethynyl-4-fluorobenzene a valuable substrate for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of 1-Bromo-2-ethynyl-4-fluorobenzene serves as a key reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: Alkynylation of the Aryl Bromide

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. While the title compound itself contains a terminal alkyne, the aryl bromide can readily participate in Sonogashira coupling with another terminal alkyne, leading to the synthesis of unsymmetrical di-aryl acetylenes.

Causality Behind Experimental Choices:

-

Catalyst System: A typical Sonogashira catalyst system consists of a palladium(0) source and a copper(I) co-catalyst. For an electron-deficient aryl bromide like 1-Bromo-2-ethynyl-4-fluorobenzene, a robust catalyst system is required. Palladium complexes with bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often effective in promoting the oxidative addition step. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the terminal alkyne.

-

Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the HX byproduct and to facilitate the formation of the copper acetylide intermediate.

-

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to ensure the solubility of the reactants and catalysts.

Experimental Protocol: Representative Sonogashira Coupling

-

Objective: To synthesize a diarylacetylene derivative from 1-Bromo-2-ethynyl-4-fluorobenzene and a terminal alkyne.

-

Materials:

-

1-Bromo-2-ethynyl-4-fluorobenzene

-

Terminal alkyne (e.g., Phenylacetylene)

-

PdCl₂(PPh₃)₂ (Palladium catalyst)

-

Copper(I) iodide (CuI) (Co-catalyst)

-

Triethylamine (TEA) (Base)

-

Anhydrous Tetrahydrofuran (THF) (Solvent)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-2-ethynyl-4-fluorobenzene (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

-

Add anhydrous THF, followed by TEA.

-

Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

-

Stir the reaction mixture at room temperature or gentle heat (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

DOT Diagram: Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by reacting an aryl halide with an organoboron compound. 1-Bromo-2-ethynyl-4-fluorobenzene can be effectively coupled with a variety of boronic acids or their esters to generate complex biaryl and vinyl-aryl structures.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: For sterically hindered and electronically deactivated aryl bromides, highly active catalyst systems are often necessary. Palladium catalysts paired with bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos have shown excellent efficacy.[2] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A variety of bases can be used, with the choice often depending on the specific substrates and catalyst system. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The base is crucial for the transmetalation step.

-

Solvent System: Suzuki couplings are often performed in a two-phase system, such as toluene/water or dioxane/water, which helps to dissolve both the organic and inorganic reagents. Polar aprotic solvents like DMF can also be used.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

Objective: To synthesize a biaryl derivative from 1-Bromo-2-ethynyl-4-fluorobenzene and an arylboronic acid.

-

Materials:

-

1-Bromo-2-ethynyl-4-fluorobenzene

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Pd(PPh₃)₄ or another suitable palladium catalyst/ligand system

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (Solvent system)

-

-

Procedure:

-

In a round-bottom flask, combine 1-Bromo-2-ethynyl-4-fluorobenzene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

-

Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.[3]

-

DOT Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Ethynyl Group: The Gateway to Heterocycles and Triazoles

The terminal ethynyl group in 1-Bromo-2-ethynyl-4-fluorobenzene is a highly versatile functional group, participating in a range of addition and cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of 1-Bromo-2-ethynyl-4-fluorobenzene can readily react with a wide variety of organic azides.

Causality Behind Experimental Choices:

-

Catalyst: The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[][5] The use of a ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can stabilize the Cu(I) oxidation state and accelerate the reaction.[6]

-

Solvent: CuAAC reactions are known for their compatibility with a wide range of solvents, including polar protic solvents like water and alcohols, as well as polar aprotic solvents like DMSO and DMF. A common solvent system is a mixture of t-butanol and water.

-

Regioselectivity: The copper-catalyzed reaction proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer exclusively.[7]

Experimental Protocol: Representative CuAAC Reaction

-

Objective: To synthesize a 1,2,3-triazole derivative from 1-Bromo-2-ethynyl-4-fluorobenzene and an organic azide.

-

Materials:

-

1-Bromo-2-ethynyl-4-fluorobenzene

-

Organic azide (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol and Water (Solvent system)

-

-

Procedure:

-

In a vial, dissolve 1-Bromo-2-ethynyl-4-fluorobenzene (1.0 equiv.) and the organic azide (1.05 equiv.) in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equiv.) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv.) in water.

-

To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization or column chromatography if necessary.[8]

-

DOT Diagram: CuAAC Reaction Workflow

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Synthesis of Heterocycles

The ethynyl group, in conjunction with the ortho-bromo substituent, provides a scaffold for the synthesis of various fused heterocyclic systems. For instance, after a Sonogashira coupling to introduce a suitable substituent, intramolecular cyclization can lead to the formation of benzofurans, indoles, or other related heterocycles.

Example: Synthesis of Substituted Benzofurans

A plausible synthetic route to a substituted benzofuran would involve a Sonogashira coupling of 1-Bromo-2-ethynyl-4-fluorobenzene with a terminal alkyne bearing a hydroxyl group in the appropriate position, followed by an intramolecular cyclization. Alternatively, the ethynyl group can be hydrated to a ketone, which can then undergo cyclization.

Orthogonal Reactivity and Strategic Synthesis

A key feature of 1-Bromo-2-ethynyl-4-fluorobenzene is the potential for orthogonal reactivity, allowing for the stepwise functionalization of the molecule. For example, one could first perform a CuAAC reaction on the ethynyl group, and then subject the resulting triazole to a Suzuki or Sonogashira coupling at the aryl bromide position. This selective, stepwise approach enables the synthesis of highly complex and diverse molecular structures from a single starting material.

Quantitative Data Summary

While specific yield data for 1-Bromo-2-ethynyl-4-fluorobenzene is not extensively reported in the literature, the following table provides representative yields for analogous reactions on similar substrates. These values should be considered as a general guide, and optimization is likely necessary for the specific target molecule.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Representative Yield (%) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 85-95 |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 80-95 |

| CuAAC | Benzyl azide | CuSO₄ / Na Ascorbate | - | t-BuOH/H₂O | RT | >90 |

Conclusion

1-Bromo-2-ethynyl-4-fluorobenzene is a highly valuable and versatile building block in organic synthesis. The distinct reactivity of its ethynyl and bromo functionalities, modulated by the electronic influence of the fluorine substituent, allows for a wide array of transformations. This guide has provided a comprehensive overview of the key reactions involving this substrate, including detailed protocols and mechanistic insights for Sonogashira coupling, Suzuki-Miyaura coupling, and copper-catalyzed azide-alkyne cycloaddition. The potential for orthogonal, stepwise functionalization further enhances the synthetic utility of this compound, making it a powerful tool for the construction of complex molecules in drug discovery and materials science.

References

-

Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(51), 16194–16195. [Link]

- Darses, S., & Genet, J.-P. (2008). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Wiley-VCH.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Singh, F. V., & Wirth, T. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(17), 3966. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Díaz-García, D., Barluenga, J., & Vicente, R. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1956–1968. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Alonso, F., Moglie, Y., & Radivoy, G. (2018). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 8(9), 356. [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Chang, M.-Y., Lee, T.-W., & Wu, M.-H. (2012). Synthesis of Substituted Dihydrobenzofurans and Bis-dihydrobenzofurans. HETEROCYCLES, 85(7), 1607. [Link]

-

Habermann, J., Ley, S. V., & Smits, R. (1999). Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1, (17), 2421–2423. [Link]

-

Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]

-

Buchwald, S. L., & Mauger, C. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9490–9500. [Link]

-

Das, A., & Kice, T. A. (2022). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 144(1), 103–108. [Link]

-

Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

- Vertex AI Search. (n.d.). The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis.

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]

-

Rahman, N. A., & Ramli, R. M. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Schiff Base Complex. Malaysian Journal of Analytical Sciences, 22(5), 841-849. [Link]

-

ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... [Link]

-

Li, Y., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(7), 12695–12713. [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. [Link]

-

ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using.... [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

-

Lead Sciences. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene. [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Intermolecular Tandem Difunctional Carbonylation of 1,3-Enynes: Synthesis of Fluoroalkylated Butenolides. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-2-ethynylbenzene. PubChem. [Link]

-

ResearchGate. (n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid.. [Link]

Sources

- 1. Cyclization of 1-bromo-2,7- and 1-bromo-2,8-enynes mediated by indium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. 4-Bromo-2-ethynyl-1-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization [beilstein-journals.org]

stability and storage of 1-Bromo-2-ethynyl-4-fluorobenzene

An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-2-ethynyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-ethynyl-4-fluorobenzene is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties conferred by the synergistic effects of its bromo, ethynyl, and fluoro substituents. The successful application of this reagent in complex synthetic pathways is contingent upon maintaining its chemical integrity. This guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Bromo-2-ethynyl-4-fluorobenzene, synthesizing data from safety data sheets, analogous compound behavior, and fundamental chemical principles. We will delve into the intrinsic reactivity of its functional groups, potential degradation pathways, and provide actionable protocols for its handling and long-term storage to ensure its viability in research and development.

Chemical Profile and Intrinsic Reactivity

1-Bromo-2-ethynyl-4-fluorobenzene possesses a unique combination of functional groups that dictate its reactivity and, consequently, its stability. Understanding the interplay of the aromatic ring, the terminal alkyne, and the halogen substituents is paramount for its effective use.

-

The Phenylacetylene Core: The ethynyl group attached to the benzene ring is the most reactive site for many chemical transformations. Terminal alkynes are known to be sensitive to various conditions and can undergo a range of reactions, including dimerization, polymerization, and addition reactions.[1][2][3] The acidity of the acetylenic proton also makes it susceptible to deprotonation by strong bases.

-

Halogen Substituents: The bromo and fluoro groups on the aromatic ring are generally stable.[4][5] However, they influence the electron density of the aromatic system and the ethynyl group, thereby modulating its reactivity. The bromine atom, in particular, can participate in cross-coupling reactions, a common application for this class of compounds.[6]

The combination of these functionalities suggests that while the compound is reasonably stable for general laboratory use, its long-term stability can be compromised by factors such as temperature, light, oxygen, and incompatible chemical agents.

Factors Influencing Stability and Degradation Pathways

Several environmental factors can adversely affect the stability of 1-Bromo-2-ethynyl-4-fluorobenzene. A proactive approach to mitigating these factors is crucial for preserving the compound's purity and reactivity.

Temperature

Light

Similar to temperature, light, particularly UV radiation, can promote the formation of radical species, leading to polymerization or other degradation pathways. The light sensitivity of 1-Bromo-2-ethynylbenzene is a key piece of information that should be extended to its fluorinated analogue.[7]

Air (Oxygen)

Terminal alkynes can be susceptible to oxidative degradation in the presence of air, which can lead to the formation of various byproducts. While specific studies on 1-Bromo-2-ethynyl-4-fluorobenzene are lacking, the general reactivity of alkynes warrants protection from atmospheric oxygen, especially for long-term storage.

Incompatible Materials

The reactivity of the ethynyl and bromo functionalities dictates the materials that should be avoided.

-

Strong Oxidizing Agents: These can react aggressively with the alkyne group.

-

Strong Bases: Strong bases can deprotonate the terminal alkyne, forming an acetylide. While this is a useful reaction in synthesis, unintentional deprotonation can lead to unwanted side reactions or decomposition.[5]

-

Strong Acids: Strong acids can potentially catalyze the hydration or other addition reactions of the alkyne.[5]

-

Metals: Certain metals can catalyze the polymerization or coupling of terminal alkynes.

The logical relationship for minimizing degradation can be visualized as follows:

Caption: Factors leading to the degradation of 1-Bromo-2-ethynyl-4-fluorobenzene.

Recommended Storage Protocols

Based on the stability profile, the following storage conditions are recommended to ensure the long-term integrity of 1-Bromo-2-ethynyl-4-fluorobenzene.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | To minimize the rate of potential thermal degradation and polymerization.[4] |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation of the terminal alkyne. |

| Light | Amber vial or in the dark | To protect against light-induced decomposition.[7] |

| Container | Tightly sealed glass container | To prevent exposure to air and moisture.[8][9] |

| Location | Cool, dry, well-ventilated area | To ensure a stable storage environment and for general laboratory safety.[8][9] |

Experimental Workflow for Handling and Use

Adherence to a strict handling protocol is essential to prevent contamination and degradation of 1-Bromo-2-ethynyl-4-fluorobenzene during experimental use.

Caption: Recommended workflow for handling 1-Bromo-2-ethynyl-4-fluorobenzene.

Step-by-Step Handling Protocol:

-

Preparation: Before retrieving the compound from storage, ensure that all glassware is clean and dry. Prepare a source of inert gas (argon or nitrogen).

-

Equilibration: Remove the container from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the container.

-

Inert Atmosphere: Once at room temperature, briefly open the container under a positive pressure of inert gas to prevent the ingress of air.

-

Dispensing: Quickly dispense the required amount of the compound into the reaction vessel.

-

Resealing: Immediately and securely reseal the original container, ensuring the cap is tight. If the container has a septum, it is good practice to wrap it with paraffin film.

-

Storage: Promptly return the container to the recommended refrigerated storage conditions.

Conclusion

The stability of 1-Bromo-2-ethynyl-4-fluorobenzene is intrinsically linked to its chemical structure, making it susceptible to degradation by heat, light, and atmospheric oxygen. By understanding these liabilities and implementing the recommended storage and handling protocols, researchers can ensure the quality and reliability of this important synthetic building block. A proactive and meticulous approach to the stewardship of this reagent will undoubtedly contribute to the success of the research and development endeavors in which it is employed.

References

-

Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]

-

Restek. (2024). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

Master Organic Chemistry. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Electrophilic Addition Reactions of Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.19: 10-5 Reactions of Alkynes- Addition of HX and X₂. Retrieved from [Link]

-

Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples. Retrieved from [Link]

-

Thermo Fisher Scientific. (2013, October 17). 1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemsrc. (2025). 1-Bromo-2-ethynyl-4-fluorobenzene | CAS#:1693887-36-3. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-ethynyl-1-fluorobenzene. Retrieved from [Link]

Sources

- 1. Alkyne Reactivity [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. fishersci.com [fishersci.com]

- 6. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 7. 1-BROMO-2-ETHYNYLBENZENE | 766-46-1 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Bromo-2-ethynyl-4-fluorobenzene

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Fluorinated Arylalkynes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This application note focuses on a particularly valuable, yet challenging substrate: 1-Bromo-2-ethynyl-4-fluorobenzene. This molecule is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, the ethynyl group offers a versatile handle for further transformations such as click chemistry or Sonogashira couplings, and the bromine atom serves as the reactive site for the Suzuki-Miyaura reaction.

Successfully coupling this substrate allows for the construction of complex, highly functionalized aromatic systems. However, the interplay of the electron-withdrawing fluorine and the sp-hybridized ethynyl group can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions. This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and troubleshooting advice for the successful Suzuki-Miyaura coupling of 1-Bromo-2-ethynyl-4-fluorobenzene.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

-